

carcinogenic potential of 4,4'-Methylenebis(2-methylaniline)

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Compound of Interest

Compound Name: 4,4'-Methylenebis(2-methylaniline)

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An In-depth Technical Guide on the Carcinogenic Potential of **4,4'-Methylenebis(2-methylaniline)**

Executive Summary

4,4'-Methylenebis(2-methylaniline), also known as 3,3'-dimethyl-4,4'-diaminodiphenylmethane, is an aromatic amine used in the synthesis of dyes and polymers. This guide provides a comprehensive technical overview of its carcinogenic potential, synthesizing data from toxicological studies, regulatory assessments, and mechanistic research. The International Agency for Research on Cancer (IARC) classifies **4,4'-Methylenebis(2-methylaniline)** as "possibly carcinogenic to humans" (Group 2B), a conclusion based on sufficient evidence from animal studies despite inadequate evidence in humans.^{[1][2]} The primary mechanism of its carcinogenicity is believed to involve metabolic activation to reactive intermediates that form DNA adducts, leading to genetic mutations and initiating tumorigenesis. This document details the metabolic pathways, genotoxic profile, and findings from key animal bioassays, offering researchers and drug development professionals a thorough understanding of the associated risks and the scientific basis for its classification.

Introduction: Chemical Identity and Industrial Context

4,4'-Methylenebis(2-methylaniline) is a diarylmethane compound belonging to the primary aromatic amines (PAAs) family. Its chemical structure features two aniline rings linked by a

methylene bridge, with methyl groups positioned ortho to the amino groups.

- CAS Number: 838-88-0
- Molecular Formula: $C_{15}H_{18}N_2$ [\[2\]](#)
- Synonyms: 4,4'-Methylene-di-o-toluidine, 3,3'-Dimethyl-4,4'-diaminodiphenylmethane[\[2\]](#)

Industrially, it has been used as an intermediate in the production of "new" fuchsin and safranine T dyes.[\[1\]](#) Its structural similarity to other carcinogenic aromatic amines, such as benzidine and 4,4'-methylenebis(2-chloroaniline) (MOCA), has made its toxicological profile a subject of significant scientific and regulatory scrutiny.[\[3\]](#) This guide serves to consolidate the available evidence regarding its carcinogenic potential to inform risk assessment and guide safe handling and development practices.

Regulatory Landscape and Carcinogenicity Classification

The carcinogenic risk of **4,4'-Methylenebis(2-methylaniline)** has been evaluated by major international health organizations.

- International Agency for Research on Cancer (IARC): The most prominent classification comes from IARC, which places **4,4'-Methylenebis(2-methylaniline)** in Group 2B: Possibly carcinogenic to humans.[\[1\]](#)[\[2\]](#)[\[4\]](#) This classification is based on the following judgments:
 - Evidence in Humans: Inadequate.[\[1\]](#) An epidemiological study of Italian dyestuffs workers showed a significant excess of bladder cancer deaths. However, the workers were exposed to multiple chemicals, including o-toluidine, making it difficult to attribute the risk solely to **4,4'-Methylenebis(2-methylaniline)**.[\[1\]](#)
 - Evidence in Animals: Sufficient.[\[1\]](#)

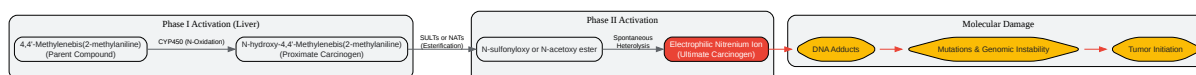
Metabolism and Metabolic Activation: The Path to Carcinogenicity

Like many aromatic amines, **4,4'-Methylenebis(2-methylaniline)** is not directly carcinogenic. Its carcinogenic activity is dependent on metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to electrophilic intermediates capable of binding to cellular macromolecules like DNA.

The proposed metabolic activation pathway follows a well-established route for aromatic amines:

- **N-Oxidation:** The initial and rate-limiting step is the oxidation of one of the amino groups by CYP enzymes (e.g., CYP1A2) to form the corresponding N-hydroxyl-arylamine. This is a critical activation step.
- **Esterification:** The N-hydroxy metabolite can be further activated through O-esterification by cytosolic sulfotransferases (SULTs) or N,O-acetyltransferases (NATs). This creates a highly reactive and unstable nitrenium ion.
- **DNA Adduct Formation:** The electrophilic nitrenium ion can then attack nucleophilic sites on DNA bases (primarily guanine) to form covalent DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication.

The causality behind this pathway is crucial: the parent compound is relatively inert, but phase I metabolism converts it into a proximate carcinogen (N-hydroxy metabolite), and subsequent phase II conjugation (esterification) generates the ultimate carcinogenic species (nitrenium ion).



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Caption: Proposed metabolic activation pathway of **4,4'-Methylenebis(2-methylaniline)**.

Genotoxicity Profile

Genotoxicity data are critical for understanding the mutagenic potential of a chemical and corroborating a mechanism of carcinogenesis involving DNA damage. While specific data for **4,4'-Methylenebis(2-methylaniline)** is less extensive than for its chlorinated analogue MOCA, the available information and structural analogies suggest a genotoxic mechanism. Aromatic amines as a class are known to be mutagenic in bacterial reverse mutation assays (Ames test), often requiring metabolic activation (S9 mix).^{[5][6]} Studies on the closely related MOCA show it is mutagenic and induces DNA damage, micronuclei, and sister chromatid exchanges.^{[3][7]}

Table 1: Summary of Expected Genotoxicity for **4,4'-Methylenebis(2-methylaniline)** (based on class effects)

Assay Type	Endpoint Measured	Expected Result (with S9)	Significance
Bacterial Reverse Mutation (Ames Test)	Gene Mutation	Positive	Indicates mutagenic potential
In Vitro Micronucleus Test	Chromosomal Damage	Positive	Indicates clastogenic potential
In Vitro Unscheduled DNA Synthesis (UDS)	DNA Repair	Positive	Evidence of DNA damage

| In Vivo DNA Adduct Studies (³²P-postlabeling) | Covalent DNA Binding | Positive | Confirms formation of the ultimate carcinogen |

Evidence from Animal Carcinogenicity Studies

The classification of **4,4'-Methylenebis(2-methylaniline)** as a Group 2B carcinogen rests heavily on "sufficient" evidence from animal studies.^[1] Long-term oral administration studies in rats and dogs have demonstrated its ability to induce tumors at multiple sites.

Key findings from these studies include:

- In rats: Oral administration induced a high incidence of hepatocellular carcinomas. Neoplasms of the lung, mammary gland, and skin were also reported.[\[1\]](#)
- In dogs: Oral administration also led to a high incidence of hepatocellular carcinomas and lung neoplasms.[\[1\]](#)

The consistency of liver tumor induction across two different species provides strong evidence of its carcinogenic potential.

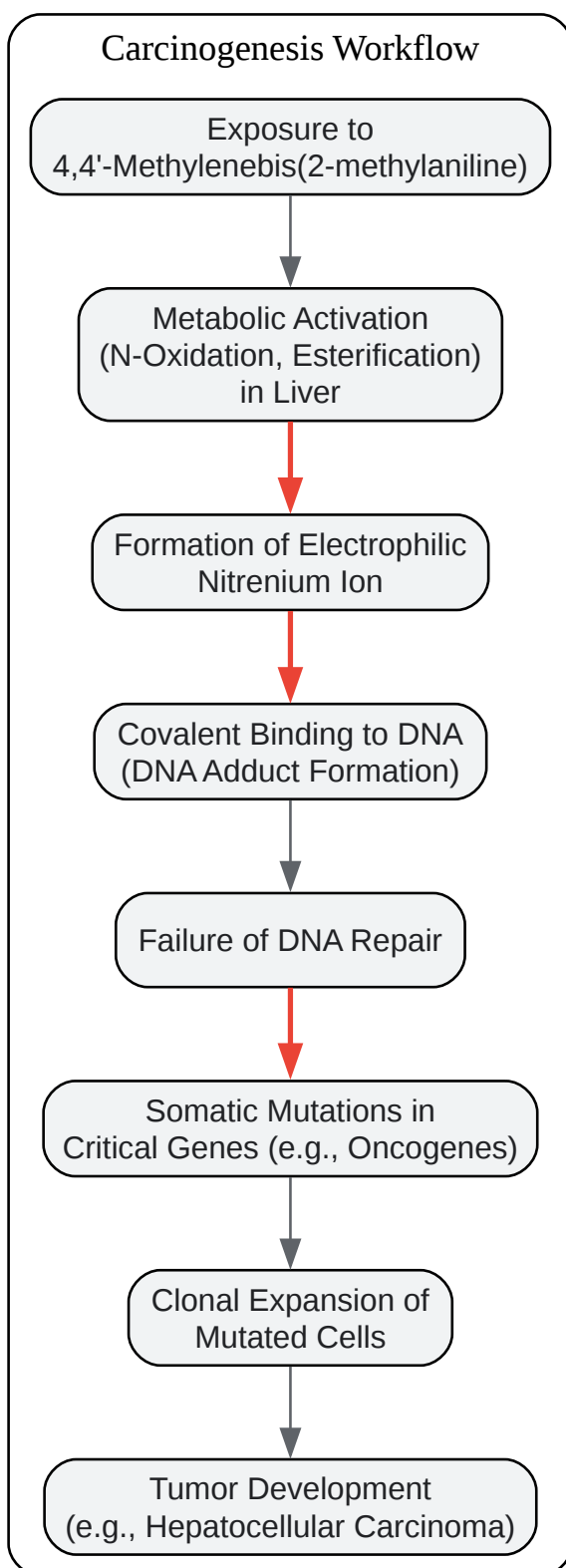
Table 2: Summary of Tumor Incidence in Key Animal Carcinogenicity Studies

Species	Route of Administration	Target Organ(s)	Tumor Type	Reference
Rat	Oral	Liver, Lung, Mammary Gland, Skin	Hepatocellular Carcinoma, Other Neoplasms	Stula et al., 1975 [1]

| Dog | Oral | Liver, Lung | Hepatocellular Carcinoma, Lung Neoplasms | Stula et al., 1978[\[1\]](#) |

Proposed Mechanism of Carcinogenesis

Synthesizing the metabolic, genotoxic, and in vivo data, a clear multi-step mechanism for **4,4'-Methylenebis(2-methylaniline)** carcinogenesis emerges. This workflow is a cornerstone of modern toxicological assessment.



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Caption: Logical workflow of genotoxic carcinogenesis for **4,4'-Methylenebis(2-methylaniline)**.

Experimental Protocols

To ensure the trustworthiness and reproducibility of carcinogenicity assessment, standardized protocols are essential. Below are methodologies for two key assays.

Protocol 1: *Salmonella typhimurium* (Ames) Test for Mutagenicity

This protocol describes a self-validating system for assessing the mutagenic potential of a test article.

Objective: To determine if **4,4'-Methylenebis(2-methylaniline)** or its metabolites can induce reverse mutations in histidine-dependent strains of *Salmonella typhimurium*.

Methodology:

- **Strain Selection:** Use multiple tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
- **Metabolic Activation:** Prepare a rat liver homogenate fraction (S9 mix) from Aroclor 1254-induced rats to provide metabolic enzymes.
- **Dose Preparation:** Prepare a dilution series of the test article in a suitable solvent (e.g., DMSO).
- **Assay Procedure (Plate Incorporation):** a. To a sterile tube, add 0.1 mL of an overnight culture of the selected *Salmonella* strain. b. Add 0.1 mL of the test article dilution or control. c. Add 0.5 mL of S9 mix (for +S9 plates) or buffer (for -S9 plates). d. Incubate the mixture for 20 minutes at 37°C. e. Add 2.0 mL of molten top agar containing a trace amount of histidine and biotin. f. Vortex and pour the mixture onto a minimal glucose agar plate. g. Incubate plates at 37°C for 48-72 hours.
- **Controls:**

- Vehicle Control: Solvent only, to establish background revertant frequency.
- Positive Control (-S9): A known direct-acting mutagen (e.g., sodium azide for TA100).
- Positive Control (+S9): A known mutagen requiring activation (e.g., 2-aminoanthracene).
- Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in revertants, typically at least a two-fold increase over the vehicle control.

Protocol 2: ^{32}P -Postlabeling Assay for DNA Adduct Detection

Objective: To detect and quantify DNA adducts in liver tissue from rats exposed to **4,4'-Methylenebis(2-methylaniline)**.

Methodology:

- Dosing and Sample Collection: Administer the test article to rats via oral gavage. A control group receives the vehicle only. After a set time (e.g., 24 hours), euthanize the animals and harvest liver tissue. Isolate DNA using standard phenol-chloroform extraction methods.
- DNA Digestion: Digest 10 μg of purified DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
- Adduct Enrichment (Optional): Use nuclease P1 treatment to dephosphorylate normal nucleotides, thereby enriching the adducted nucleotides.
- ^{32}P -Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with carrier-free $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ using T4 polynucleotide kinase.
- Chromatographic Separation: Separate the ^{32}P -labeled adducts using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
- Detection and Quantification: a. Place the TLC plate against X-ray film (autoradiography) or a phosphor screen to visualize the adduct spots. b. Excise the radioactive spots and quantify the amount of radioactivity using liquid scintillation counting. c. Calculate the level of adducts

as Relative Adduct Labeling (RAL), which represents the number of adducts per 10^7 or 10^8 normal nucleotides.

- Validation: The presence of distinct spots in the dosed group that are absent in the control group confirms the formation of DNA adducts.

Conclusion

The evidence strongly supports the conclusion that **4,4'-Methylenebis(2-methylaniline)** is a carcinogenic agent in animals. Its mode of action is consistent with that of a classic genotoxic aromatic amine, involving metabolic activation to a reactive species that damages DNA.

Although direct evidence in humans is limited and confounded by co-exposures, the sufficient animal data and clear mechanistic pathway warrant its classification as a possible human carcinogen (IARC Group 2B).^[1] Professionals in research and drug development should treat this compound with appropriate caution, implementing stringent safety protocols to minimize exposure and considering its carcinogenic potential in any risk-benefit analysis.

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